6,6-Dimethyl-1,4-oxazepane
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Overview
Description
6,6-Dimethyl-1,4-oxazepane is a heterocyclic compound characterized by a seven-membered ring containing both oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Dimethyl-1,4-oxazepane typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminophenols with alkynones in the presence of a solvent like 1,4-dioxane at elevated temperatures (around 100°C) . This reaction facilitates the formation of the oxazepane ring through a cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and specific reaction conditions can further streamline the production process .
Chemical Reactions Analysis
Types of Reactions: 6,6-Dimethyl-1,4-oxazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazepane derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce various functional groups into the oxazepane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic reagents like amines and thiols can be employed under mild conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazepane-5-carboxylic acids, while reduction can produce various reduced oxazepane derivatives .
Scientific Research Applications
6,6-Dimethyl-1,4-oxazepane has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6,6-Dimethyl-1,4-oxazepane involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1,3-Oxazepane-4,7-diones: These compounds share a similar seven-membered ring structure but differ in the presence of additional carbonyl groups.
Dibenzo[b,f][1,4]oxazepine: This compound has a fused benzene ring, giving it distinct pharmacological properties.
Uniqueness: 6,6-Dimethyl-1,4-oxazepane is unique due to its specific substitution pattern and the presence of two methyl groups at the 6-position. This structural feature can influence its chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H15NO |
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Molecular Weight |
129.20 g/mol |
IUPAC Name |
6,6-dimethyl-1,4-oxazepane |
InChI |
InChI=1S/C7H15NO/c1-7(2)5-8-3-4-9-6-7/h8H,3-6H2,1-2H3 |
InChI Key |
UJFRFUXWTCRXRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNCCOC1)C |
Origin of Product |
United States |
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